Octahydrospiro[indene-1,4'-piperidine]
Description
Octahydrospiro[indene-1,4'-piperidine] (CAS: 33042-66-9) is a bicyclic spiro compound characterized by a fused indene and piperidine ring system. Its molecular formula is C₁₃H₁₅N, with a molecular weight of 185.26 g/mol . The InChI key (1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2) confirms its spirocyclic architecture, where the indene and piperidine moieties share a single carbon atom. This structural rigidity makes it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and viral enzymes .
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
spiro[1,2,3a,4,5,6,7,7a-octahydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C13H23N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h11-12,14H,1-10H2 |
InChI Key |
DMKZAPSEZDOLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC23CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydrospiro[indene-1,4’-piperidine] typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with piperidine in the presence of a catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for octahydrospiro[indene-1,4’-piperidine] often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Octahydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of octahydrospiro[indene-1,4’-piperidine], which can have different biological and chemical properties .
Scientific Research Applications
Octahydrospiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octahydrospiro[indene-1,4’-piperidine] involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pain perception and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of Octahydrospiro[indene-1,4'-piperidine], highlighting structural modifications, physicochemical properties, and applications:
Structural and Functional Differences
- Halogenation Effects : The addition of a chlorine atom in 6-Chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] increases molecular weight by ~41.5 g/mol compared to the parent compound. This modification enhances lipophilicity (logP ~3.2), favoring blood-brain barrier penetration but introducing acute toxicity risks (oral LD₅₀ category 4) .
- Salt Forms : Hydrochloride derivatives (e.g., CAS 137730-67-7) exhibit improved solubility in polar solvents, critical for formulation in injectable drugs. Industrial-grade availability (99% purity) underscores their commercial viability .
- Synthetic Challenges : Derivatives like JS-160-1.3 require high-pressure conditions (220 psi, 125°C) but yield only 8%, reflecting instability of the methylcyclohexyl carbonyl group under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
